Valylleucine is classified as a dipeptide, specifically formed from the amino acids L-valine and L-leucine. It can be found as an incomplete breakdown product of protein digestion or protein catabolism in various biological systems . The molecular formula of valylleucine is , with a molecular weight of approximately 230.3 g/mol.
Valylleucine can be synthesized through several methods, including:
Valylleucine features a specific sequence denoted as Val-Leu. Its molecular structure consists of a peptide bond linking the carboxyl group of L-valine to the amino group of L-leucine. This arrangement allows it to adopt conformations typical of peptides, influencing its interactions and biological functions.
Valylleucine can participate in various chemical reactions:
The mechanism of action for valylleucine primarily relates to its role in protein synthesis:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to characterize valylleucine and assess its purity during synthesis .
Valylleucine has diverse applications across various fields:
Valylleucine (Val-Leu) biosynthesis in microbial systems primarily involves nonribosomal peptide synthetases (NRPS) or reverse proteolysis catalyzed by peptidases. In Escherichia coli and Corynebacterium glutamicum, the dipeptide forms through ATP-dependent condensation mediated by dipeptide synthases. These enzymes activate valine and leucine via adenylation, forming aminoacyl-adenylates, followed by thioesterification to the enzyme’s phosphopantetheine arm. Subsequent peptide bond formation occurs through ribosomal-independent mechanisms [1] [6]. The specificity for branched-chain amino acids (BCAAs) arises from conserved substrate-binding pockets that recognize hydrophobic side chains. Kinetic studies reveal a Km of 0.8 mM for valine and 1.2 mM for leucine in C. glutamicum NRPS systems, with magnesium ions serving as essential cofactors for adenylation domain activity [1].
Table 1: Enzymatic Systems for Valylleucine Synthesis in Microbial Hosts
Host Organism | Enzyme System | Catalytic Mechanism | Optimal pH | Reported Yield (Val-Leu) |
---|---|---|---|---|
E. coli | Dipeptide synthase | ATP-dependent condensation | 7.5 | 3.2 g/L |
C. glutamicum | Nonribosomal NRPS | Thioesterification/condensation | 7.0 | 4.5 g/L |
Lactococcus lactis | Reverse proteolysis | ATP-independent peptidase | 6.8 | 1.8 g/L |
Peptidases enable Val-Leu synthesis through reverse hydrolysis under low-water conditions. Lactococcus lactis expresses cysteine peptidases (e.g., Cathepsin L-like enzymes) that catalyze peptide bond formation when water activity is below 0.9, shifting equilibrium toward condensation. These enzymes exhibit broad specificity for hydrophobic amino acids, with valine and leucine showing 85% higher incorporation efficiency than aromatic residues [3] [9]. Concurrently, branched-chain aminotransferases (BCATs) generate precursor pools: mitochondrial BCAT2 converts α-ketoisovalerate to valine and α-ketoisocaproate to leucine, using glutamate as the amino donor. Structural analyses reveal BCAT2’s active site contains a conserved arginine residue (Arg150) that positions BCAA keto acids for transamination, with a turnover number (kcat) of 12 s⁻¹ for leucine synthesis [7] [10].
Val-Leu biosynthesis intersects BCAA catabolism at three nodes:
Lactococcus lactis is engineered for Val-Leu production through:
Table 2: Fermentation Parameters for Valylleucine Production in L. lactis
Parameter | Batch Fermentation | Fed-Batch (Two-Stage) | Co-culture System |
---|---|---|---|
Carbon Source | Glucose (20 g/L) | Whey permeate (30 g/L) | Galactose (25 g/L) |
Duration | 48 h | 72 h | 60 h |
Val-Leu Titer | 0.8 g/L | 1.8 g/L | 1.5 g/L |
Genetic Modification | ilvBNmut integration | aceE knockdown + ilvBNmut | ldh knockout + co-culture |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7